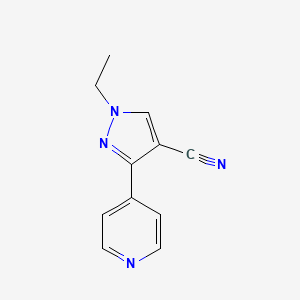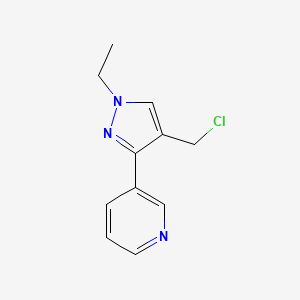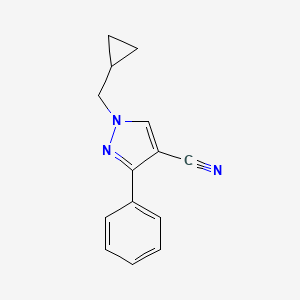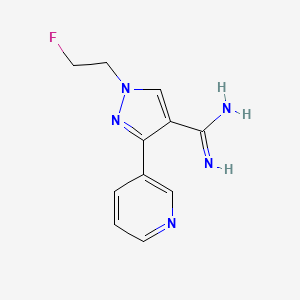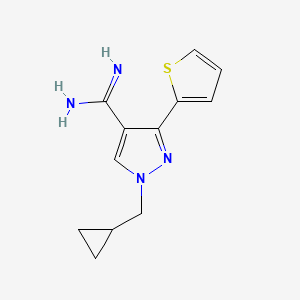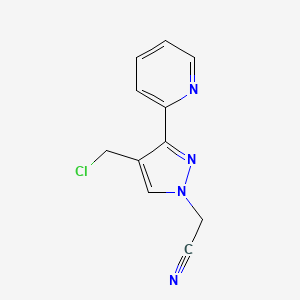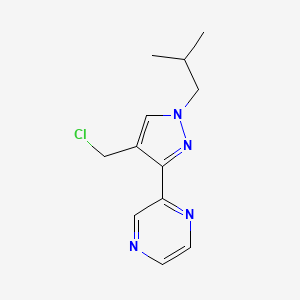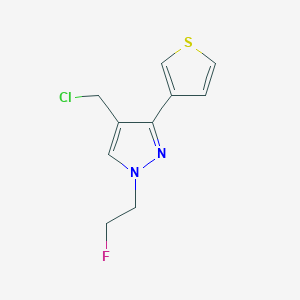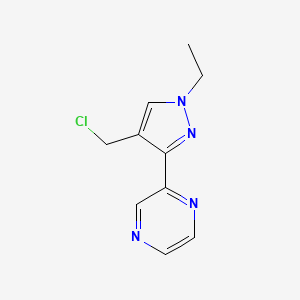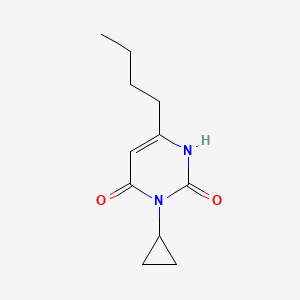
6-Butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
描述
6-Butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (BCTD) is a novel and versatile compound with a wide range of applications in biochemistry and medicinal chemistry. BCTD is a cyclopropyl derivative of the pyrimidine ring system, which is a common scaffold in many biologically active molecules. BCTD has been shown to possess a variety of biological activities, including anti-inflammatory, anti-bacterial, anti-oxidant, anti-tumor, and anti-viral activities. Furthermore, BCTD has demonstrated potential therapeutic applications in the treatment of cancer, diabetes, cardiovascular diseases, and neurological disorders.
科学研究应用
6-Butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has been studied extensively for its potential medicinal applications. 6-Butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has been shown to possess anti-inflammatory, anti-bacterial, anti-oxidant, anti-tumor, and anti-viral activities. Furthermore, 6-Butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has demonstrated potential therapeutic applications in the treatment of cancer, diabetes, cardiovascular diseases, and neurological disorders. In addition, 6-Butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has been used in the synthesis of other biologically active compounds, including analogs of the antifungal drug ketoconazole and the anti-cancer drug docetaxel.
作用机制
The exact mechanism of action of 6-Butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is not yet fully understood. However, it is believed to act on various cellular targets, including enzymes, receptors, and transcription factors. For example, 6-Butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory molecules. Additionally, 6-Butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Furthermore, 6-Butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has been shown to modulate the activity of several transcription factors, including NF-κB, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
6-Butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has been shown to possess a variety of biochemical and physiological effects. For example, 6-Butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has been shown to possess anti-inflammatory, anti-bacterial, anti-oxidant, anti-tumor, and anti-viral activities. Additionally, 6-Butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has been shown to possess neuroprotective effects, as well as cardioprotective and anti-diabetic effects. 6-Butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has also been shown to modulate the activity of several enzymes, receptors, and transcription factors, which are involved in the regulation of various biological processes.
实验室实验的优点和局限性
6-Butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several advantages for lab experiments. First, 6-Butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is relatively inexpensive and can be synthesized using a variety of methods. Additionally, 6-Butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione exhibits a wide range of biological activities and can be used to study the effects of various compounds on various cellular targets. However, 6-Butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione also has some limitations. For example, 6-Butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is unstable in the presence of strong acids and bases, and can be difficult to purify. Furthermore, 6-Butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can be toxic at high concentrations, and should be handled with caution.
未来方向
The potential applications of 6-Butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione are numerous, and there are many possible future directions for research. For example, further research is needed to elucidate the exact mechanism of action of 6-Butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione and to identify additional cellular targets. Additionally, more research is needed to explore the potential therapeutic applications of 6-Butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, such as in the treatment of cancer, diabetes, and neurological disorders. Furthermore, further research is needed to explore the potential uses of 6-Butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione in the synthesis of other biologically active compounds. Finally, more research is needed to explore the potential side effects of 6-Butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, as well as its safety for use in humans.
属性
IUPAC Name |
6-butyl-3-cyclopropyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-2-3-4-8-7-10(14)13(9-5-6-9)11(15)12-8/h7,9H,2-6H2,1H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOLUNGDYYGZKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)N(C(=O)N1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




